molecular formula C17H16F3N5O B5451798 N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

Cat. No.: B5451798
M. Wt: 363.34 g/mol
InChI Key: GFJVILTXFAHGKK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the pyrimidine ring suggests that this compound might have similar chemical properties to other pyrimidine derivatives.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The specific details of the synthesis would depend on the starting materials and the desired substituents on the pyrimidine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with various substituents attached to it. These could include the N-methyl group, the 3-pyridin-3-ylisoxazol-5-ylmethyl group, and the 4-(3,3,3-trifluoropropyl) group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution reactions, or reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the various substituents. For example, the trifluoropropyl group could make the compound more lipophilic, which could affect its solubility and its ability to cross cell membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that are pyrimidine derivatives work by inhibiting the synthesis of DNA or RNA, thereby preventing the growth of cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, its reactivity, and its potential uses .

Properties

IUPAC Name

N-methyl-N-[(3-pyridin-3-yl-1,2-oxazol-5-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c1-25(16-22-8-5-13(23-16)4-6-17(18,19)20)11-14-9-15(24-26-14)12-3-2-7-21-10-12/h2-3,5,7-10H,4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJVILTXFAHGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NO1)C2=CN=CC=C2)C3=NC=CC(=N3)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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